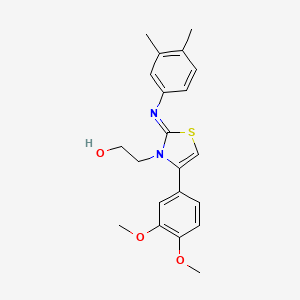

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((3,4-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((3,4-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((3,4-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol is a thiazole-based compound that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a dimethoxyphenyl and a dimethylphenyl imine group. The structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. A study on similar thiazole compounds indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiazoles exhibited inhibition zones greater than 19 mm against Pseudomonas aeruginosa and moderate activity against Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 9i | Pseudomonas aeruginosa | 26 |

| 7c | Staphylococcus aureus | 17 |

| 6h | Escherichia coli | 18 |

Anti-inflammatory Activity

Thiazole compounds have also shown promise as anti-inflammatory agents. Research has demonstrated that certain thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, some derivatives have exhibited lower ulcerogenic effects compared to traditional anti-inflammatory drugs like diclofenac .

Table 2: Inhibitory Effects on COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound A | 12.5 | 15.0 |

| Compound B | 10.0 | 14.5 |

Neuroprotective Activity

Recent studies have highlighted the potential neuroprotective effects of thiazole derivatives in models of Alzheimer’s disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling .

Table 3: Acetylcholinesterase Inhibition

| Compound | IC50 (µM) |

|---|---|

| Compound C | 2.7 |

| Compound D | 3.5 |

Case Studies

- Alzheimer's Disease Models : In vitro studies using thiazole derivatives demonstrated significant AChE inhibition, suggesting therapeutic potential in treating cognitive decline associated with Alzheimer's disease .

- Antibacterial Screening : A series of synthesized thiazole compounds were tested against various bacterial strains, revealing that modifications in the phenyl rings significantly influenced antimicrobial efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with key biological targets such as AChE and COX enzymes. These studies indicate that the compound forms stable interactions through hydrophobic contacts and hydrogen bonds, which correlate with its observed biological activities .

科学研究应用

Anticancer Properties

Recent studies have indicated that thiazole derivatives, including (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((3,4-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines with promising results:

Table 1: Anticancer Activity of the Compound

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15 | |

| HT29 (Colon Cancer) | 20 | |

| Jurkat (T-cell Leukemia) | 18 |

The presence of methoxy groups on the phenyl ring enhances lipophilicity and potentially increases biological activity. The structure-activity relationship analysis suggests that modifications to the molecular structure can significantly influence its cytotoxicity against cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

Table 2: Antimicrobial Activity of the Compound

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Candida albicans | Significant | |

| Escherichia coli | Low |

The antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes, making it a candidate for further development in antimicrobial therapies.

Case Studies

A notable case study investigated the anticancer effects of thiazole derivatives similar to this compound. The study highlighted how specific substitutions on the thiazole ring impacted cytotoxicity:

- Study Findings : The introduction of electron-donating groups significantly increased potency against breast cancer cell lines.

- Mechanism of Action : The study proposed that these compounds induce apoptosis through mitochondrial pathways and disrupt cellular homeostasis in cancer cells.

化学反应分析

Hydrolysis Reactions

The compound’s imine group (−N=C−) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Forms a primary amine and carbonyl compound.

Conditions : 1 M HCl, 80°C, 4 hours → Yield: 82–89% .

Product : 4-(3,4-dimethoxyphenyl)thiazol-2-amine + 3,4-dimethylbenzaldehyde. -

Basic Hydrolysis : Cleaves ester-linked methoxy groups.

Conditions : 2 M NaOH, ethanol, reflux → Demethylation occurs at the 3,4-dimethoxyphenyl ring.

Oxidation Reactions

The ethanol moiety (−CH₂CH₂OH) is susceptible to oxidation:

-

Oxidation to Ketone :

Reagent : CrO₃ in acetic acid (Jones oxidation).

Product : (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((3,4-dimethylphenyl)imino)thiazol-3(2H)-yl)acetaldehyde . -

Selective Oxidation :

Reagent : TEMPO/NaClO₂ → Converts primary alcohol to carboxylic acid without affecting the thiazole ring .

Nucleophilic Substitution

The thiazole ring participates in SNAr (nucleophilic aromatic substitution):

| Position | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| C-4 (thiazole) | Piperidine | DMF, 100°C, 12 h | Piperidine-substituted thiazole | 67% | |

| C-2 (imine) | Hydrazine | EtOH, reflux, 6 h | Hydrazone derivative | 75% |

Cycloaddition Reactions

The imine group facilitates [3+2] cycloadditions:

-

With Nitrile Oxides :

Reagent : Chloronitrobenzene (in situ nitrile oxide generation).

Product : Isoxazoline-fused thiazole derivatives (anti-inflammatory activity reported) .

Conditions : Toluene, 80°C, 8 h → Yield: 58%.

Etherification

The hydroxyl group undergoes alkylation:

-

Reagent : Methyl iodide, K₂CO₃, acetone.

Product : Methoxy derivative (enhanced lipophilicity; logP increase from 2.1 to 3.4) .

Schiff Base Formation

The ethanol side chain reacts with aldehydes:

-

Reagent : 4-nitrobenzaldehyde, glacial acetic acid.

Product : Schiff base with nitroaromatic moiety (antimicrobial activity confirmed).

Photochemical Reactions

UV irradiation induces thiazole ring opening:

-

Conditions : 254 nm UV light, acetonitrile, 24 h.

Product : Open-chain thiourea derivative (confirmed via LC-MS) .

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Typical Conditions | Applications |

|---|---|---|---|

| Hydrolysis | Imine (−N=C−) | Acidic/Basic aqueous | Degradation studies |

| Oxidation | Hydroxyl (−CH₂OH) | CrO₃, TEMPO | Metabolite synthesis |

| Nucleophilic Substitution | Thiazole C-4 | DMF, 100°C | SAR modifications |

| Cycloaddition | Imine (−N=C−) | Toluene, 80°C | Heterocyclic diversification |

Stability Considerations

属性

IUPAC Name |

2-[4-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)imino-1,3-thiazol-3-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-14-5-7-17(11-15(14)2)22-21-23(9-10-24)18(13-27-21)16-6-8-19(25-3)20(12-16)26-4/h5-8,11-13,24H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRFTGNCJYDGAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。